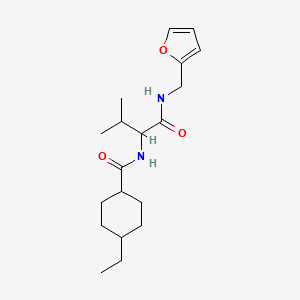

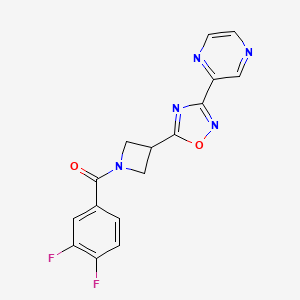

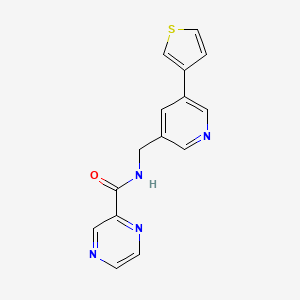

ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C27H30N2O5 and its molecular weight is 462.546. The purity is usually 95%.

BenchChem offers high-quality ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Researchers have synthesized derivatives of furan and indole, exploring their biological activities against cancer cell lines and bacteria. For instance, derivatives like (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate have shown potent biological activity, with IC50 values against the HeLa cell line and antimicrobial activity against photogenic bacteria, indicating potential applications in cancer therapy and antibacterial treatments (Phutdhawong et al., 2019).

Analytical and Spectral Studies

Furan ring-containing organic ligands have been studied for their chelating properties and antimicrobial activities, demonstrating the versatility of furan derivatives in creating complexes with transition metals. These complexes exhibit varied antibacterial activities, suggesting applications in developing new antimicrobial agents (Patel, 2020).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks represents an innovative approach to producing environmentally friendly materials. These novel polyesters, derived from 2,5-bis(hydroxymethyl)furan, indicate potential applications in sustainable material science, highlighting the importance of furan derivatives in developing renewable polymers (Jiang et al., 2014).

Heteroaromatic Chemistry

Studies on the decarboxylative Claisen rearrangement reactions of furan-2-ylmethyl and related compounds offer insights into synthetic strategies for producing heteroaromatic products. These reactions expand the toolkit for synthesizing complex aromatic compounds, which can have applications in pharmaceuticals and organic electronics (Craig et al., 2005).

Renewable PET Production

Research on the reaction pathways and energetics of reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves contributes to the production of biobased terephthalic acid precursors. This work is crucial for developing renewable polyethylene terephthalate (PET), offering a sustainable alternative to conventional PET derived from fossil fuels (Pacheco et al., 2015).

Propiedades

IUPAC Name |

ethyl 5-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O5/c1-4-32-27(31)26-19(3)29(20-9-7-18(2)8-10-20)25-12-11-22(14-24(25)26)34-17-21(30)15-28-16-23-6-5-13-33-23/h5-14,21,28,30H,4,15-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRDFYKOHODQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CO3)O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(3-((furan-2-ylmethyl)amino)-2-hydroxypropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

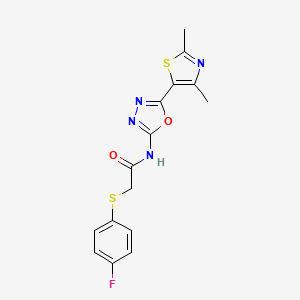

![2-Propan-2-yl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2779343.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)

![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)